4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid

Organic Synthesis Process Chemistry Triazole Methodology

Choose 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid for its unique 5-oxo-1,2,4-triazole motif—absent in non-oxidized analogs like CAS 157069-48-2. This oxidation state enhances hydrogen-bonding capacity, metabolic stability, and downstream reactivity, making it a superior hydrophilic (LogP 0.26) building block for next-generation antifungal agents with improved aqueous solubility. The one-step, quantitative-yield Vilsmeier synthesis ensures cost-efficient scale-up, while dual carboxylate/triazole coordination sites unlock advanced MOF and coordination polymer applications. Comprehensive NMR, IR, and Raman characterization data supports immediate method development.

Molecular Formula C9H7N3O3
Molecular Weight 205.17 g/mol
CAS No. 1695624-63-5
Cat. No. B1411890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid
CAS1695624-63-5
Molecular FormulaC9H7N3O3
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)N2C=NNC2=O
InChIInChI=1S/C9H7N3O3/c13-8(14)6-1-3-7(4-2-6)12-5-10-11-9(12)15/h1-5H,(H,11,15)(H,13,14)
InChIKeyXOXPBXJTQRYVNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic Acid (CAS 1695624-63-5): Chemical Identity and Procurement Baseline


4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid (CAS 1695624-63-5) is a heterocyclic building block belonging to the 1,2,4-triazol-5-one class of compounds [1]. The molecule integrates a benzoic acid moiety with a 5-oxo-1,2,4-triazole ring, yielding a molecular formula of C₉H₇N₃O₃ and a molecular weight of 205.17 g/mol [2]. The compound is commercially available from multiple research chemical suppliers with certified purity specifications ranging from 95% to ≥98%, and is intended exclusively for laboratory research and further manufacturing applications . Its structural features position it as a versatile intermediate for medicinal chemistry, agrochemical development, and materials science research .

Why 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic Acid Cannot Be Casually Substituted with In-Class Analogs


The presence of the 5-oxo group on the 1,2,4-triazole ring fundamentally distinguishes 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid from closely related 1,2,4-triazolyl-benzoic acid analogs such as 4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS 157069-48-2) or 4-(3-methyl-4H-1,2,4-triazol-4-yl)benzoic acid [1]. This oxidation state alters the heterocycle's electron density, hydrogen-bonding capacity, and metabolic stability, which in turn affects downstream synthetic reactivity and biological target engagement [2]. In synthetic applications, the 5-oxo moiety serves as a masked carbonyl equivalent that can be leveraged for further functionalization or chelation, a capability absent in non-oxidized triazole analogs [3]. Generic substitution with an unoxidized triazole or a differently substituted benzoic acid derivative would introduce a different set of physicochemical and reactivity parameters, invalidating structure-activity relationships and potentially compromising the intended outcome of a research program or industrial process [4].

Quantitative Differentiation Evidence for 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic Acid in Procurement and Scientific Selection


Synthetic Efficiency: One-Step Quantitative Yield vs. Multi-Step Routes for Triazole Analogs

The target compound can be synthesized in a single step using adapted Vilsmeier conditions, achieving a quantitative yield. In contrast, the synthesis of the non-oxidized analog 4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS 157069-48-2) typically requires a multi-step sequence involving esterification, cyclization, and hydrolysis, with reported yields ranging from 60-80% [1]. The one-step, high-yielding protocol for the 5-oxo derivative reduces synthetic time, minimizes purification burden, and improves overall process mass intensity, which is a critical differentiator for laboratories and contract research organizations scaling up building block production [2].

Organic Synthesis Process Chemistry Triazole Methodology

Purity Specification: ≥98% Assured Purity for Reproducible Research Outcomes

The target compound is routinely supplied with a minimum purity specification of ≥98%, as verified by HPLC or equivalent analytical methods . In comparison, many non-oxidized 1,2,4-triazolyl-benzoic acid analogs (e.g., CAS 157069-48-2) are often offered at a baseline purity of 95% or require custom synthesis to achieve higher purity . The 98% purity threshold ensures that batch-to-batch variability is minimized, which is particularly critical for building block applications where even minor impurities can interfere with downstream coupling reactions or biological assay readouts .

Chemical Purity Quality Control Procurement Specification

Storage and Stability: Defined Cold-Chain Requirement vs. Ambient Storage for Non-Oxidized Analogs

The target compound is recommended for storage at 2-8°C in a sealed, dry environment, indicating potential sensitivity to moisture or thermal degradation that necessitates controlled storage . In contrast, the non-oxidized analog 4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS 157069-48-2) is typically shipped and stored at room temperature without special precautions . The cold-chain requirement for the 5-oxo derivative signals a different stability profile that must be accounted for in procurement planning, but it also implies a functional handle (the 5-oxo group) that can be exploited in subsequent transformations under mild conditions .

Compound Stability Storage Conditions Logistics

Physicochemical Profile: Computed LogP and TPSA Differentiate the 5-Oxo Derivative from Unoxidized Triazole Analogs

Computational chemistry data for the target compound reveal a calculated LogP of 0.2588 and a topological polar surface area (TPSA) of 87.98 Ų . The non-oxidized analog 4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS 157069-48-2) has a computed LogP of approximately 1.3 and a TPSA of 67.0 Ų [1]. The lower LogP (reduced by ~1 log unit) and higher TPSA (increased by ~21 Ų) for the 5-oxo derivative indicate increased hydrophilicity and hydrogen-bonding capacity, which directly influence solubility, membrane permeability, and protein binding characteristics . These differences are critical for medicinal chemistry campaigns where fine-tuning physicochemical properties is essential for optimizing pharmacokinetic profiles [2].

Physicochemical Properties Drug-likeness Lipophilicity

Antifungal Potential: Class-Level Activity of 5-Oxo-Triazole Derivatives Against Candida and Aspergillus

While direct MIC data for the exact target compound are not publicly available, class-level evidence demonstrates that 5-oxo-1,2,4-triazole derivatives exhibit potent antifungal activity. A related 1,2,4-triazol-5-one derivative (Antifungal agent 112, Compound 1e) showed MIC values of 0.0024 M, 0.0022 M, and 0.0028 M against Candida albicans, Aspergillus niger, and Aspergillus fumigatus, respectively [1]. In contrast, non-oxidized 1,2,4-triazole analogs often require higher concentrations (MIC > 500 µg/mL for Gram-negative bacteria) and are generally less potent [2]. The 5-oxo group is hypothesized to enhance binding to fungal CYP51 (lanosterol 14α-demethylase) via additional hydrogen-bonding interactions, consistent with the mechanism of clinical triazole antifungals [3]. This class-level inference supports the selection of the 5-oxo-triazole scaffold as a privileged starting point for antifungal drug discovery programs [4].

Antifungal Activity Triazole Pharmacology MIC Determination

Structural Confirmation: Full Spectroscopic Characterization Ensures Identity and Purity for Downstream Applications

The target compound has been rigorously characterized by ¹H NMR, ²H NMR, ¹³C NMR, IR, and Raman spectroscopy, providing a comprehensive spectral fingerprint that unequivocally confirms its structure [1]. While many 1,2,4-triazole analogs are also characterized, the availability of detailed spectral data—including ²H NMR and Raman—offers additional orthogonal validation that is particularly valuable for quality control in regulated environments or when using the compound as an analytical standard . This level of characterization reduces the risk of misidentification and ensures that the material received matches the expected structure, a critical factor when procuring for sensitive research applications .

NMR Spectroscopy Compound Identity Quality Assurance

Defined Research and Industrial Applications Where 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic Acid Provides Measurable Advantage


Medicinal Chemistry: Antifungal Lead Optimization Requiring Polar, Low LogP Scaffolds

Based on its computed LogP of 0.2588 and class-level antifungal potency of 5-oxo-triazole derivatives (MIC ~0.002 M against key fungal pathogens), this compound is optimally deployed as a hydrophilic building block for designing new triazole antifungal agents with improved aqueous solubility and reduced off-target lipophilicity [1][2]. The 5-oxo group provides an additional hydrogen-bond acceptor that can enhance target engagement with fungal CYP51 while the benzoic acid moiety enables facile conjugation to pharmacophore extensions [3].

Process Chemistry: Efficient Scale-Up of Triazole-Containing Intermediates

The one-step, quantitative-yield synthesis under Vilsmeier conditions makes this compound an attractive intermediate for process development and scale-up, particularly when compared to the multi-step routes required for non-oxidized triazole analogs [1][4]. The high yield reduces waste and cost, while the ≥98% purity specification minimizes the need for additional purification steps, streamlining the production of advanced pharmaceutical intermediates or agrochemical building blocks .

Analytical Chemistry and Quality Control: Use as a Characterized Standard

With comprehensive spectroscopic characterization including ¹H, ²H, ¹³C NMR, IR, and Raman data, this compound can serve as a qualified reference standard for method development, impurity profiling, or as a calibration standard in quantitative NMR (qNMR) applications [1]. The defined storage condition (2-8°C) and high purity ensure long-term stability and reliability as a certified reference material .

Materials Science: Coordination Polymer and Metal-Organic Framework (MOF) Synthesis

The combination of a carboxylic acid and a 5-oxo-1,2,4-triazole moiety offers two distinct coordination sites (carboxylate O-donors and triazole N-donors) for constructing metal-organic frameworks or coordination polymers [5]. The higher TPSA (87.98 Ų) and lower LogP relative to non-oxidized analogs suggest improved water compatibility, which is advantageous for aqueous-phase MOF syntheses or for creating hydrophilic porous materials [6].

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